Cas no 107076-70-0 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid)

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- Fmoc-β-Ala-Aib-OH
- 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid
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- Inchi: 1S/C22H24N2O5/c1-13(19(25)24-22(2,3)20(26)27)23-21(28)29-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t13-/m0/s1
- InChI Key: UITSIHGGNQOGLO-ZDUSSCGKSA-N
- SMILES: C(O)(=O)[C@](C)(C)NC(=O)[C@H](C)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1485709-0.5g |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid |
107076-70-0 | 0.5g |
$2336.0 | 2023-05-26 | ||
Enamine | EN300-1485709-2.5g |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid |
107076-70-0 | 2.5g |
$4771.0 | 2023-05-26 | ||
Enamine | EN300-1485709-0.1g |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid |
107076-70-0 | 0.1g |
$2142.0 | 2023-05-26 | ||
Enamine | EN300-1485709-500mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid |
107076-70-0 | 500mg |
$535.0 | 2023-09-28 | ||
Enamine | EN300-1485709-0.05g |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid |
107076-70-0 | 0.05g |
$2044.0 | 2023-05-26 | ||
Enamine | EN300-1485709-0.25g |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid |
107076-70-0 | 0.25g |
$2239.0 | 2023-05-26 | ||
Enamine | EN300-1485709-5.0g |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid |
107076-70-0 | 5g |
$7058.0 | 2023-05-26 | ||
Enamine | EN300-1485709-1000mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid |
107076-70-0 | 1000mg |
$557.0 | 2023-09-28 | ||
Enamine | EN300-1485709-5000mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid |
107076-70-0 | 5000mg |
$1614.0 | 2023-09-28 | ||
Enamine | EN300-1485709-1.0g |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid |
107076-70-0 | 1g |
$2433.0 | 2023-05-26 |
2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Additional information on 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid
2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic Acid: A Comprehensive Overview
The compound with CAS No. 107076-70-0, known as 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a propanamido moiety, and a methylpropanoic acid component. The stereochemistry at the second carbon atom (denoted by the (S) configuration) adds another layer of complexity and specificity to its properties.
Recent advancements in chemical synthesis have enabled researchers to explore the potential of this compound in various applications. One of the most promising areas of research involves its use as a building block in peptide synthesis. The Fmoc group, a well-known protecting group in peptide chemistry, plays a crucial role in controlling the reactivity of amino groups during solid-phase synthesis. The integration of this group into the compound's structure makes it an invaluable tool for constructing complex peptides with high precision. Moreover, the presence of the methylpropanoic acid moiety introduces additional functional diversity, allowing for the creation of molecules with tailored physicochemical properties.
Another area where this compound has shown potential is in drug delivery systems. The stereochemistry at the (S) configuration has been found to influence the compound's solubility and bioavailability, making it a candidate for designing drugs with improved pharmacokinetic profiles. Recent studies have demonstrated that derivatives of this compound can serve as carriers for hydrophobic drugs, enhancing their stability and targeting efficiency. This dual functionality—combining peptide synthesis capabilities with drug delivery applications—underscores its versatility in modern medicinal chemistry.
The synthesis of 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid involves a multi-step process that requires meticulous control over stereochemistry and functional group compatibility. Researchers have employed various strategies, including enantioselective catalysis and stereoselective protection/deprotection sequences, to achieve high yields and enantiomeric excesses. These methods not only highlight the technical prowess required to synthesize such complex molecules but also pave the way for large-scale production if future applications warrant it.
In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in confirming the compound's structure and stereochemistry. These tools have also enabled researchers to study the compound's conformational dynamics and intermolecular interactions, providing insights into its behavior under different conditions.
Looking ahead, ongoing research is focused on expanding the utility of this compound in biotechnology and materials science. For instance, its ability to form self-assembled structures under specific conditions makes it a candidate for designing novel materials with unique optical or electronic properties. Additionally, its role as an intermediate in the synthesis of more complex biomolecules continues to be explored, with potential applications in vaccine development and antibody engineering.
In conclusion, CAS No. 107076-70-0 represents a cutting-edge chemical entity with multifaceted applications across various scientific disciplines. Its intricate structure, combined with advanced synthetic methodologies and analytical techniques, positions it as a key player in contemporary chemical research. As ongoing studies uncover new possibilities for its use, this compound is poised to make significant contributions to both academic and industrial advancements.
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